![molecular formula C26H32N2 B14350066 4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline) CAS No. 90929-45-6](/img/structure/B14350066.png)
4,4'-[(4-Methylphenyl)methylene]bis(N,N,3-trimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenylbis[2-methyl-4-(dimethylamino)phenyl]methane is a tertiary amino compound characterized by the presence of three phenyl rings, each substituted with dimethylamino groups and one hydroxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenylbis[2-methyl-4-(dimethylamino)phenyl]methane typically involves the reaction of 4-methylbenzaldehyde with 2-methyl-4-(dimethylamino)aniline under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Methylphenylbis[2-methyl-4-(dimethylamino)phenyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its leuco form.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Leuco forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methylphenylbis[2-methyl-4-(dimethylamino)phenyl]methane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methylphenylbis[2-methyl-4-(dimethylamino)phenyl]methane involves its interaction with specific molecular targets. The compound can act as a Bronsted base, accepting protons from donor molecules. It also participates in various biochemical pathways, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
Similar Compounds
4-{bis[4-(dimethylamino)phenyl]methyl}phenol: A tertiary amino compound with similar structural features.
Triphenylmethane: The parent hydride of the compound, lacking the dimethylamino and hydroxy substitutions.
Uniqueness
4-Methylphenylbis[2-methyl-4-(dimethylamino)phenyl]methane stands out due to its specific substitution pattern, which imparts unique chemical and physical properties.
Properties
CAS No. |
90929-45-6 |
|---|---|
Molecular Formula |
C26H32N2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)-2-methylphenyl]-(4-methylphenyl)methyl]-N,N,3-trimethylaniline |
InChI |
InChI=1S/C26H32N2/c1-18-8-10-21(11-9-18)26(24-14-12-22(27(4)5)16-19(24)2)25-15-13-23(28(6)7)17-20(25)3/h8-17,26H,1-7H3 |
InChI Key |
KYTYVLGFVLNBQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C=C(C=C2)N(C)C)C)C3=C(C=C(C=C3)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


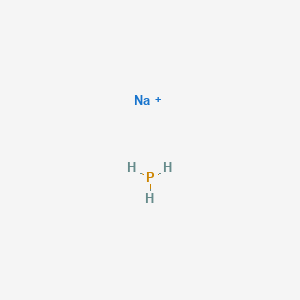
![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)
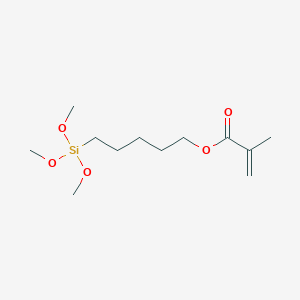
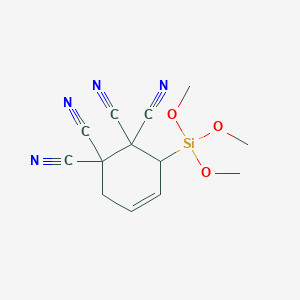
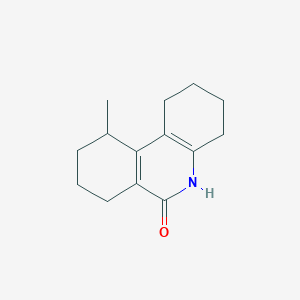
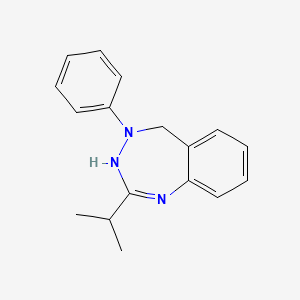
![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)
![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)


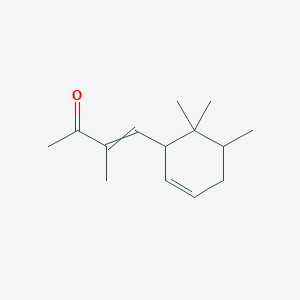
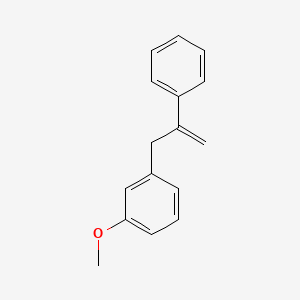
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl chloroacetate](/img/structure/B14350060.png)
phosphanium chloride](/img/structure/B14350065.png)
